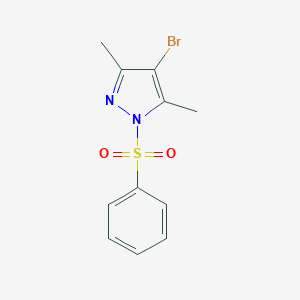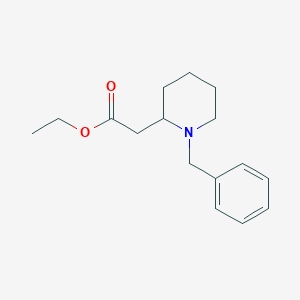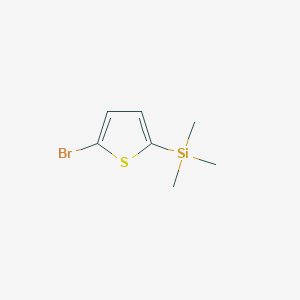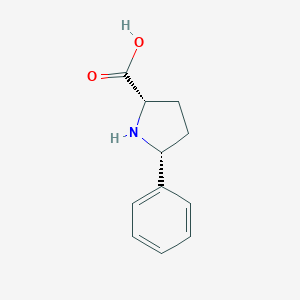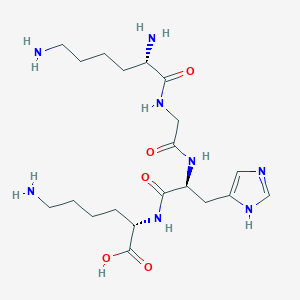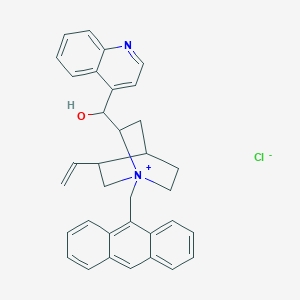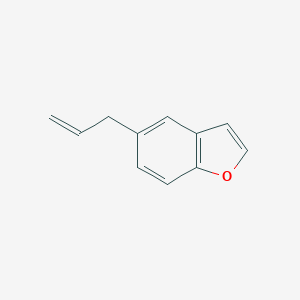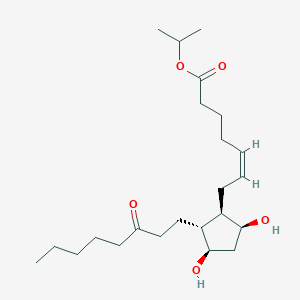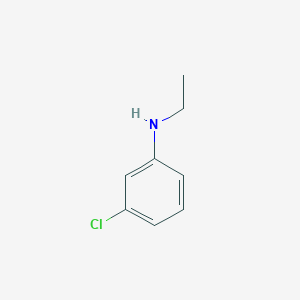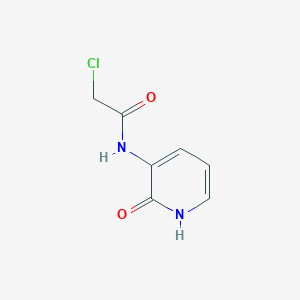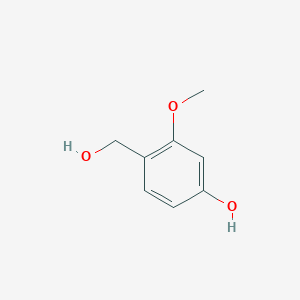![molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8](/img/structure/B172814.png)
Methyl 2-[4-(aminomethyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a white crystalline powder with a molecular weight of 277.33 g/mol. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
Methyl 2-[4-(aminomethyl)phenyl]benzoate acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in an increase in fluorescence intensity. The mechanism of Methyl 2-[4-(aminomethyl)phenyl]benzoate's binding to metal ions is based on the chelation of the metal ion by the amino and carboxylic groups of Methyl 2-[4-(aminomethyl)phenyl]benzoate.
Effets Biochimiques Et Physiologiques
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-[4-(aminomethyl)phenyl]benzoate in laboratory experiments is its high sensitivity and selectivity for metal ion detection. Methyl 2-[4-(aminomethyl)phenyl]benzoate is also easy to synthesize and has a low cost. However, Methyl 2-[4-(aminomethyl)phenyl]benzoate has some limitations, such as its low solubility in water, which can affect its performance in some experiments.
Orientations Futures
There are several future directions for the research on Methyl 2-[4-(aminomethyl)phenyl]benzoate. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Methyl 2-[4-(aminomethyl)phenyl]benzoate can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, the synthesis of Methyl 2-[4-(aminomethyl)phenyl]benzoate derivatives with improved solubility and selectivity for metal ions can be explored.
Applications De Recherche Scientifique
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis for the preparation of various compounds such as peptides, amides, and esters. Methyl 2-[4-(aminomethyl)phenyl]benzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Propriétés
Numéro CAS |
133052-21-8 |
|---|---|
Nom du produit |
Methyl 2-[4-(aminomethyl)phenyl]benzoate |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 2-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3 |
Clé InChI |
LTSYIBPODUDLIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Synonymes |
4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

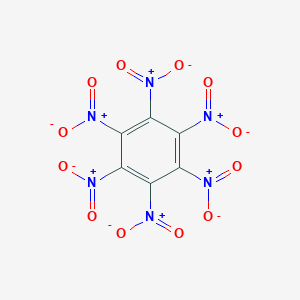
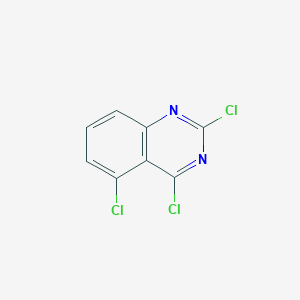
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
